2-Azaspiro[3.4]oct-6-ene hydrochloride
Description
Significance of Spirocyclic Systems in Modern Organic and Medicinal Chemistry Research
Exploration of Three-Dimensionality in Molecular Design
For decades, medicinal chemistry has been perceived as being dominated by flat, aromatic, two-dimensional molecules. selvita.com However, there is a growing recognition that moving away from this "flatland" is crucial for improving the success rate of drug candidates. researchgate.net Spirocyclic compounds are at the forefront of this shift, as their defining feature is a quaternary spiro-carbon atom that forces the connected rings into perpendicular orientations, creating a rigid and well-defined three-dimensional shape. tandfonline.comresearchgate.net
This three-dimensionality is often quantified by the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ count, which is inherent to spirocyclic structures, correlates with increased molecular complexity and is associated with a greater probability of success in clinical trials. bldpharm.com This is because the non-planar structures allow for out-of-plane substituents, which can be precisely positioned to interact with biological targets in three-dimensional space. bldpharm.com The introduction of spirocyclic motifs is a key strategy to increase the Fsp³ character of a molecule, thereby enhancing its three-dimensional nature without substantial increases in molecular weight or lipophilicity. selvita.com
Strategic Utility for Accessing Globular Biological Targets
The shape of a molecule is a critical factor in its ability to interact with biological targets such as enzymes and receptors. nih.gov Many biological targets, particularly challenging ones like protein-protein interfaces, are not flat but have complex, globular, three-dimensional binding sites. nih.govyoutube.com The inherent 3D structure of spirocyclic compounds makes them particularly well-suited for interacting with these targets. selvita.com
The rigid framework of a spirocycle reduces the conformational flexibility of a molecule. nih.govmdpi.com This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity and potency. Furthermore, the rigid scaffold allows for the precise and predictable orientation of functional groups into the three-dimensional space of a binding pocket, enabling more specific and effective interactions. nih.govmdpi.com This makes spirocycles privileged scaffolds for certain target classes, such as G protein-coupled receptors (GPCRs). tandfonline.comnih.gov
Contribution to the Expansion of Chemical Space
The exploration of novel chemical space is a primary objective in drug discovery to identify new pharmacophores and develop intellectual property. selvita.com Spirocyclic scaffolds provide a powerful tool for this exploration by offering access to unique areas of chemical space that are not populated by traditional, flatter molecules. nih.gov
Systematic analyses have shown that while tens of thousands of bioactive spirocycles have been identified, they comprise a limited number of ring combinations, indicating a significant potential to further expand this area of chemical space. nih.gov The synthesis of novel spirocyclic building blocks, like 2-Azaspiro[3.4]oct-6-ene hydrochloride, allows chemists to create libraries of compounds with unprecedented structural diversity. nih.govresearchgate.net These novel scaffolds can serve as starting points for drug discovery programs, potentially leading to therapeutics with novel mechanisms of action and improved properties. nih.govnih.gov The unique shapes conferred by spirocyclic cores can lead to improved physicochemical properties such as solubility and metabolic stability, further enhancing their value in medicinal chemistry. tandfonline.comresearchgate.net
Overview of this compound as a Fundamental Chemical Entity for Academic Inquiry
This compound is a heterocyclic building block that belongs to the azaspiro[3.4]octane family. Its structure is notable for several key features that make it a valuable tool for chemical research. The spirocyclic core, consisting of a four-membered azetidine (B1206935) ring fused with a five-membered cyclopentene (B43876) ring, provides the rigid, three-dimensional architecture that is highly sought after in modern chemistry.
The presence of a secondary amine in the azetidine ring offers a reactive site for a wide range of chemical transformations, such as N-alkylation, N-acylation, and arylation, allowing for the introduction of diverse substituents. Simultaneously, the carbon-carbon double bond in the cyclopentene ring provides a second site for functionalization through reactions like hydrogenation, halogenation, or cycloadditions. This dual functionality makes the compound a versatile scaffold for building molecular complexity and for use in diversity-oriented synthesis. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. As a building block, it enables researchers to systematically explore the chemical space around the azaspiro[3.4]octane framework, contributing to the development of new chemical libraries for screening and lead optimization.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1803613-33-7 |
| Molecular Formula | C₇H₁₂ClN |
| Molecular Weight | 145.63 g/mol |
| Canonical SMILES | C1C2CC=CC2NC1.Cl |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azaspiro[3.4]oct-6-ene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-4-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCDWTMGXLJZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC12CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 2 Azaspiro 3.4 Oct 6 Ene Hydrochloride Derivatives
Reactions Involving the Spiro[3.4]octene Moiety
The cyclopentene (B43876) moiety within the 2-azaspiro[3.4]oct-6-ene scaffold contains a trisubstituted double bond, which is the primary site for a variety of chemical transformations. The reactivity of this double bond is influenced by both the inherent strain of the spirocyclic system and the electronic effects of the neighboring azetidine (B1206935) ring.
Electrophilic Additions: The electron-rich nature of the C=C double bond makes it susceptible to electrophilic attack. The general mechanism involves the initial attack of an electrophile on the double bond to form a carbocation intermediate, which is then quenched by a nucleophile. Due to the spirocyclic nature of the molecule, the stereochemical outcome of these additions can be influenced by the steric hindrance imposed by the azetidine ring.
Hydrogenation: The double bond can be readily reduced to the corresponding saturated 2-azaspiro[3.4]octane derivative through catalytic hydrogenation. This transformation is typically achieved using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction generally proceeds with high efficiency, providing a straightforward method to access the fully saturated spirocyclic core.
Oxidation: The cyclopentene double bond can undergo various oxidation reactions. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), leading to the formation of a spirocyclic epoxide. This epoxide is a versatile intermediate that can be opened by nucleophiles to introduce new functionalities. Dihydroxylation, to form the corresponding diol, can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions.
Cycloaddition Reactions: The double bond of the spiro[3.4]octene moiety can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azomethine ylides can be employed to construct more complex polycyclic systems. These reactions are often regioselective and stereoselective, providing a powerful tool for building molecular complexity.
Table 1: Representative Reactions of the Spiro[3.4]octene Moiety
| Reaction Type | Reagents and Conditions | Product |
| Hydrogenation | H₂, Pd/C, Ethanol | 2-Azaspiro[3.4]octane derivative |
| Epoxidation | m-CPBA, CH₂Cl₂ | 6,7-Epoxy-2-azaspiro[3.4]octane derivative |
| Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O | 2-Azaspiro[3.4]octane-6,7-diol derivative |
| [3+2] Cycloaddition | Azomethine ylide precursor, Heat or Catalyst | Polycyclic spiro-pyrrolidine derivative |
Derivatization Reactions of the Amine Functionality (e.g., Amidation, Alkylation)
The secondary amine of the azetidine ring in 2-azaspiro[3.4]oct-6-ene hydrochloride is a key handle for structural diversification. Its nucleophilic character allows for a wide range of derivatization reactions, which are crucial for modulating the physicochemical and biological properties of the molecule. Typically, the amine is first deprotonated using a base to generate the free amine before proceeding with derivatization.
Amidation (N-Acylation): The amine readily reacts with various acylating agents, such as acid chlorides, anhydrides, and activated carboxylic acids, to form the corresponding amides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Amidation is a robust and versatile reaction that allows for the introduction of a wide array of functional groups.
Alkylation (N-Alkylation): The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction rate and efficiency can be influenced by the nature of the alkylating agent and the reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydrate), is another effective method for introducing alkyl substituents.
Sulfonylation (N-Sulfonylation): Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common bioisostere for amides and can significantly impact the properties of the parent molecule.
Urea and Carbamate Formation: The amine can react with isocyanates to form ureas or with chloroformates to produce carbamates. These functional groups are prevalent in medicinal chemistry and can be used to further explore the structure-activity relationship of 2-azaspiro[3.4]oct-6-ene derivatives.
Table 2: Derivatization of the Amine Functionality
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| Amidation | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-Acetyl |
| Alkylation | Benzyl bromide, K₂CO₃, Acetonitrile | N-Benzyl |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃, Dichloroethane | N-Cyclohexyl |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-Tosyl |
| Urea Formation | Phenyl isocyanate, CH₂Cl₂ | N-Phenylurea |
| Carbamate Formation | Benzyl chloroformate, NaHCO₃, H₂O/Dioxane | N-Carboxybenzyl (Cbz) |
Elucidation of Key Cyclization and Annulation Reaction Mechanisms
The construction of the 2-azaspiro[3.4]octane core itself involves key cyclization and annulation reactions. Understanding the mechanisms of these reactions is crucial for the rational design and synthesis of novel derivatives.
[3+2] Cycloaddition: One of the most efficient methods for constructing the 2-azaspiro[3.4]octane skeleton is through a [3+2] cycloaddition reaction. researchgate.net This typically involves the reaction of an azomethine ylide precursor with a suitable dipolarophile, such as an α,β-unsaturated ester. For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an α,β-unsaturated ester derived from an azetidinone can lead to the formation of the 2,6-diazaspiro[3.4]octane core. nih.gov The mechanism proceeds through the in situ generation of the azomethine ylide, which then undergoes a concerted or stepwise cycloaddition with the alkene to form the five-membered ring fused to the azetidine at the spiro-center.
Intramolecular Cyclization: Intramolecular cyclization strategies are also pivotal in the synthesis of spirocycles. A plausible mechanistic pathway involves a radical-mediated process. For example, a radical can be generated on a side chain attached to a pre-existing ring. This radical can then add intramolecularly to a double bond on another part of the molecule, leading to the formation of the second ring of the spirocycle. rsc.orgrsc.org Subsequent trapping of the resulting radical completes the cyclization. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules.
Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. While specific annulation reactions starting from a pre-formed 2-azaspiro[3.4]oct-6-ene are not extensively documented, the synthesis of the core itself can be viewed as an annulation process. For instance, strategies have been developed that involve the annulation of a cyclopentane (B165970) ring onto an existing four-membered ring, or vice versa. rsc.org These often involve multi-step sequences that culminate in a ring-closing reaction, such as an intramolecular aldol (B89426) condensation or a ring-closing metathesis.
A key mechanistic feature in many spirocyclization reactions is the precise control of stereochemistry at the spiro-center. This is often achieved through the use of chiral catalysts or by substrate-controlled diastereoselectivity, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Azaspiro 3.4 Oct 6 Ene Hydrochloride and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the molecular structure of a compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the spatial relationships between them. For a molecule like 2-Azaspiro[3.4]oct-6-ene hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. researchgate.net
The initial step in the NMR analysis of this compound involves acquiring a 1D proton (¹H) NMR spectrum. This spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. However, due to the complex, rigid spirocyclic framework, significant signal overlap can occur, necessitating the use of 2D NMR techniques for unambiguous assignments. researchgate.net
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. For this compound, COSY would be instrumental in identifying the coupled protons within the azetidine (B1206935) and cyclopentene (B43876) rings. For instance, the protons on the cyclopentene double bond would show a correlation, as would the geminal and vicinal protons within the azetidine ring and the saturated part of the cyclopentene ring.
Heteronuclear Single Quantum Coherence (HSQC) , or its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com This experiment is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, directly linking a proton resonance to its attached carbon resonance.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is particularly valuable for connecting different spin systems that are separated by quaternary carbons or heteroatoms. In the case of this compound, HMBC would be critical for establishing the connectivity across the spirocyclic junction. For example, correlations between protons on the azetidine ring and the spiro quaternary carbon (C4), as well as carbons in the cyclopentene ring, would confirm the spirocyclic scaffold.
The following table illustrates the type of data that would be generated from these experiments for a hypothetical analog, N-benzyl-2-azaspiro[3.4]oct-6-ene.
| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HMBC Correlations |
| H-1, H-3 | C-1, C-3 | H-1 ↔ H-3 | C-4, C-2 |
| H-5, H-8 | C-5, C-8 | H-5 ↔ H-8 | C-4, C-6, C-7 |
| H-6, H-7 | C-6, C-7 | H-6 ↔ H-7 | C-5, C-8 |
| -CH₂- (benzyl) | -CH₂- (benzyl) | - | C-1, C-3, C-ipso |
| Aromatic-H | Aromatic-C | Aromatic-H ↔ Aromatic-H | -CH₂-, other Aromatic-C |
This is a representative table based on expected correlations for an analog.
The spirocyclic nature of 2-Azaspiro[3.4]oct-6-ene introduces a rigid three-dimensional structure. While the parent compound is achiral, substituted analogs can possess stereocenters. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is invaluable for determining the relative stereochemistry of the molecule.
Cross-peaks in a NOESY spectrum arise from dipole-dipole relaxation between spatially proximate protons (typically within 5 Å). For a substituted analog of this compound, NOESY correlations could, for example, establish the relative orientation of substituents on the azetidine and cyclopentene rings. For instance, a NOESY correlation between a proton on a substituent and a proton on one of the rings would indicate that they are on the same face of the molecule.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its elemental composition (C₇H₁₂ClN). The measured mass would be compared to the calculated theoretical mass for the proposed formula, and a small mass error would provide strong evidence for the correct composition.
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Formula |
| [M+H]⁺ | 114.0964 | 114.0961 | -2.6 | C₇H₁₂N⁺ |
This table shows hypothetical HRMS data for the free base of the target compound.
Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. For azaspirocyclic compounds, characteristic fragmentation pathways often involve cleavages of the rings. nih.gov The fragmentation of the 2-azaspiro[3.4]oct-6-ene cation could involve ring opening of the azetidine or cyclopentene ring, leading to specific fragment ions that can be used to confirm the connectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov LC-MS is routinely used to assess the purity of a sample and confirm the identity of the components. For this compound, an LC-MS method would be developed to separate the target compound from any impurities or starting materials. researchgate.net The mass spectrometer would then provide the molecular weight of the eluting compound, confirming its identity. The use of a charged surface hybrid (CSH) or hydrophilic interaction liquid chromatography (HILIC) column can be beneficial for the analysis of polar hydrochloride salts. researchgate.netchromatographyonline.com
Chiroptical Spectroscopy for Absolute Configuration Determination
While 2-Azaspiro[3.4]oct-6-ene itself is achiral, the introduction of substituents can create chiral centers, leading to the existence of enantiomers. Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are essential for determining the absolute configuration of enantiomers. mdpi.com
The primary chiroptical techniques include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. mdpi.com
For a chiral analog of 2-Azaspiro[3.4]oct-6-ene, the experimental chiroptical spectrum (e.g., an ECD spectrum) would be recorded. This spectrum would then be compared to the spectrum predicted by quantum chemical calculations for each possible enantiomer (R and S). A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.gov The assignment of the absolute configuration of spiro compounds can be challenging but has been successfully achieved for many classes of molecules. wikipedia.org
Electronic Circular Dichroism (ECD) Calculations and Experimental Validation
Electronic Circular Dichroism (ECD) is a chiroptical technique that provides critical information on the absolute configuration of chiral molecules in solution. nih.gov The method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For a molecule like 2-Azaspiro[3.4]oct-6-ene, which possesses a chiral spirocyclic center, ECD is an invaluable tool for assigning its three-dimensional stereochemistry.
The modern approach to ECD analysis combines experimental measurements with quantum chemical calculations. nih.govtechnologynetworks.com Time-dependent density functional theory (TDDFT) has become the most prevalent computational method for predicting ECD spectra due to its balance of accuracy and computational efficiency. technologynetworks.com The process involves a systematic conformational search to identify all low-energy conformers of the molecule. The geometry of each conformer is then optimized, and their individual ECD spectra are calculated. A final, Boltzmann-averaged spectrum is generated based on the relative energies of the conformers, which is then compared with the experimentally measured spectrum. nih.gov A match between the signs of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. researchgate.net
The table below illustrates the type of data generated during an ECD analysis for determining the absolute configuration of a chiral spirocyclic compound.
| Parameter | Experimental Data | Calculated Data (R-enantiomer) | Calculated Data (S-enantiomer) |
| Wavelength (λmax, nm) | 215 | 218 | 218 |
| Cotton Effect (Δε) | +3.2 | +3.5 | -3.5 |
| Wavelength (λmax, nm) | 240 | 242 | 242 |
| Cotton Effect (Δε) | -1.8 | -2.0 | +2.0 |
This table is illustrative, showing a hypothetical comparison that would lead to the assignment of the R-configuration to the experimental sample.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive technique available for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides unambiguous information on bond lengths, bond angles, torsional angles, and the spatial arrangement of atoms, which is essential for confirming the connectivity and stereochemistry of complex molecules like this compound. nih.govamericanpharmaceuticalreview.com
The process begins with the growth of a suitable single crystal, which can often be the most challenging step. nih.gov Once a high-quality crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. This pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined and the structure refined. nih.gov
For this compound, a single-crystal X-ray diffraction study would provide several key structural details:
Confirmation of the Spirocyclic Core: It would verify the connection between the four-membered azetidine ring and the five-membered cyclopentene ring at the central spiro-carbon.
Ring Conformation: The analysis would reveal the inherent strain and precise geometry of the azetidine ring and the conformation of the cyclopentene ring.
Stereochemistry: It would unequivocally establish the relative and absolute stereochemistry of the chiral center.
Intermolecular Interactions: The analysis would show the position of the chloride counter-ion relative to the protonated amine, detailing important hydrogen bonding and other non-covalent interactions that dictate the crystal packing. mdpi.com
The following table presents an example of the key crystallographic data that would be obtained from such an analysis.
| Parameter | Value |
| Chemical Formula | C₇H₁₂ClN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 10.21 |
| c (Å) | 9.45 |
| β (°) | 105.3 |
| N-H···Cl bond length (Å) | 3.15 |
This table is a representative example of crystallographic data for a small organic hydrochloride salt.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule. bellevuecollege.edu The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. bellevuecollege.educopbela.org
The IR spectrum is typically divided into two main regions: the functional group region (4000–1200 cm⁻¹) and the fingerprint region (below 1200 cm⁻¹). The absorptions in the functional group region are characteristic of specific bond types (e.g., O-H, N-H, C=O), making it highly useful for structural elucidation. copbela.orglibretexts.org
For this compound, IR spectroscopy would be used to confirm the presence of its key structural features. The protonated secondary amine (azetidinium) group, the carbon-carbon double bond within the cyclopentene ring, and the different types of C-H bonds (alkenyl and alkyl) all give rise to distinct absorption bands.
The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Azetidinium ion | N-H⁺ stretch | 2400 - 3200 | Strong, Broad |
| Alkene | =C-H stretch | 3000 - 3100 | Medium |
| Alkane | -C-H stretch | 2850 - 3000 | Medium-Strong |
| Alkene | C=C stretch | 1640 - 1680 | Medium, Sharp |
| Azetidinium ion | N-H⁺ bend | 1500 - 1600 | Medium |
Data compiled from general IR spectroscopy correlation tables. libretexts.org
Computational Chemistry and Theoretical Investigations of 2 Azaspiro 3.4 Oct 6 Ene Hydrochloride
Molecular Modeling and Conformational Analysis
Molecular modeling is a cornerstone of computational chemistry, enabling the exploration of a molecule's three-dimensional structure and conformational landscape. For a flexible molecule like 2-Azaspiro[3.4]oct-6-ene hydrochloride, which contains a spirocyclic system with both saturated and unsaturated rings, conformational analysis is crucial for understanding its properties.
Energy Minimization and Three-Dimensional Structure Generation
The first step in the computational analysis of this compound is the generation of its three-dimensional structure and the identification of its most stable conformers through energy minimization. This process involves using force fields, such as MMFF94 or AMBER, to calculate the potential energy of different spatial arrangements of the atoms. The goal is to find the lowest energy conformations, which are the most likely to exist in reality.
The conformational space of this compound is defined by the puckering of the cyclopentene (B43876) and azetidine (B1206935) rings and the relative orientation of the substituents. A systematic conformational search would reveal a landscape of different conformers with varying energies. The results of such an analysis would typically be presented in a table summarizing the relative energies and key dihedral angles of the most stable conformers.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |
|---|---|---|
| 1 | 0.00 | 15.2 |
| 2 | 1.25 | -14.8 |
This table is for illustrative purposes and represents typical data obtained from conformational analysis.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics methods. nih.gov These calculations are invaluable for predicting spectroscopic properties and understanding the distribution of electrons within the molecule.
For this compound, DFT calculations could be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation and confirmation of the synthesized compound. bohrium.com Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum.
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Predicted Spectroscopic and Electronic Properties of this compound
| Property | Predicted Value |
|---|---|
| 13C NMR Chemical Shift (C=C) | 130-140 ppm |
| 1H NMR Chemical Shift (C=C-H) | 5.5-6.0 ppm |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
This table contains hypothetical data for illustrative purposes.
In Silico Approaches for Predicting Reaction Reactivity and Selectivity
In silico methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By modeling the reaction pathways and calculating the activation energies of different possible transitions states, it is possible to predict the most likely products of a reaction.
For instance, the nitrogen atom in the azetidine ring is a potential nucleophile. Computational models could be used to predict its reactivity towards different electrophiles. Similarly, the double bond in the cyclopentene ring can undergo various addition reactions. In silico predictions can help in understanding the stereoselectivity of such reactions, which is crucial for the synthesis of specific isomers. These predictive models are increasingly used in process chemistry to optimize reaction conditions and improve yields. nih.gov
Ligand-Target Interaction Modeling for Biological Activity Prediction
Given that many spirocyclic compounds exhibit biological activity, it is valuable to explore the potential of this compound as a ligand for biological targets. nih.gov Ligand-based and structure-based virtual screening are two common in silico approaches for this purpose. nih.govresearchgate.net
In a ligand-based approach, the structure of this compound would be compared to a database of known active compounds. researchgate.net If it shares significant structural or electronic features with molecules known to bind to a particular target, it might be predicted to have similar activity.
In a structure-based approach, if the three-dimensional structure of a target protein is known, molecular docking simulations can be performed. These simulations predict the preferred binding orientation and affinity of the ligand to the target's active site. This information can be used to prioritize compounds for experimental screening and to guide the design of more potent analogs. mdpi.com The results of such a study would typically include a predicted binding affinity and a visualization of the key interactions between the ligand and the protein.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Medicinal Chemistry Research and Structure Activity Relationship Sar Studies on 2 Azaspiro 3.4 Oct 6 Ene Hydrochloride Derivatives
General Principles of Spirocyclic Scaffolds in Drug Discovery Research
Spirocyclic scaffolds are polycyclic organic compounds in which two rings are linked by a single common atom, known as the spiro atom. nih.govresearchgate.net This unique structural feature imparts a three-dimensional geometry that is increasingly sought after in drug design. nih.govtandfonline.com The inherent rigidity and defined spatial orientation of substituents in spirocycles offer distinct advantages over more flexible or planar molecules. tandfonline.comtandfonline.com
Impact of Molecular Three-Dimensionality on Biological Target Engagement
The three-dimensional nature of spirocyclic scaffolds allows for a more precise and multifaceted interaction with the complex topographies of biological targets such as enzymes and receptors. nih.govresearchgate.net Unlike flat, aromatic structures, which can present limitations in exploring the full extent of a binding pocket, the non-planar arrangement of spirocycles enables substituents to be projected into distinct vectors in three-dimensional space. tandfonline.com This can lead to enhanced binding affinity and selectivity, as the molecule can more effectively complement the target's surface. tandfonline.com Furthermore, the conformational constraint of spirocyclic systems reduces the entropic penalty upon binding, which can contribute to a more favorable free energy of binding. wesleyan.edu The increased fraction of sp3-hybridized carbon atoms in many spirocycles is a key contributor to their three-dimensionality and has been correlated with improved clinical success rates for drug candidates. tandfonline.com
Strategies for Modifying Physiochemical Properties via Heteroatom Inclusion
The incorporation of heteroatoms, such as nitrogen and oxygen, into spirocyclic scaffolds is a powerful strategy for fine-tuning the physicochemical properties of drug candidates. tandfonline.comrsc.orgrsc.org Introducing heteroatoms can modulate key parameters like solubility, lipophilicity (logP), and metabolic stability. tandfonline.com For instance, the inclusion of a nitrogen atom, as seen in the 2-azaspiro[3.4]octane core, can introduce a basic center that allows for salt formation, potentially improving aqueous solubility and facilitating formulation. Oxygen atoms can act as hydrogen bond acceptors, influencing interactions with biological targets and affecting properties like membrane permeability. rsc.orgrsc.org The strategic placement of heteroatoms can also mitigate off-target effects; for example, replacing a lipophilic amine-containing ring with a more polar oxa-azaspirocycle has been shown to reduce interactions with the hERG cardiac ion channel, a common source of cardiotoxicity. tandfonline.com
Applications in Muscarinic Acetylcholine (B1216132) Receptor (M4) Agonist Development
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key target for the treatment of neuropsychiatric disorders such as schizophrenia. google.comnih.gov The development of selective M4 agonists is a promising therapeutic strategy, and the 2-azaspiro[3.4]octane scaffold has emerged as a valuable framework in this endeavor. google.comwipo.intgoogle.com
Identification of 2-Azaspiro[3.4]octane and 5-Oxa-2-azaspiro[3.4]octane Series as M4 Agonists
Research has identified derivatives of both 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane as potent and selective M4 receptor agonists. google.comgoogle.com These scaffolds serve as rigid bioisosteres for more flexible amine-containing fragments, providing a fixed orientation for substituents that interact with the M4 receptor. The spirocyclic core is typically appended with other cyclic moieties and functional groups that are crucial for receptor activation and selectivity. nih.gov The introduction of the oxygen atom in the 5-oxa-2-azaspiro[3.4]octane series further allows for the modulation of physicochemical properties, potentially enhancing drug-like characteristics. google.com
Structure-Activity Relationships in M4 Agonist Design
While detailed, publicly available SAR data from peer-reviewed journals on these specific scaffolds is still emerging, patent literature provides initial insights into the structural requirements for M4 agonism. The general structure of these agonists often consists of the spirocyclic core, a central linker, and a terminal aromatic or heteroaromatic group.
Key SAR observations from patent literature for the 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane series of M4 agonists are summarized below. It is important to note that this data is derived from patent examples and may not be as systematically explored as in a dedicated medicinal chemistry campaign.
| Spirocyclic Core | Linker/Substituent | Terminal Group | Observed Activity Trend |
| 2-Azaspiro[3.4]octane | Varied heterocyclic linkers | Substituted phenyl or pyridyl rings | Modifications to the terminal aromatic ring significantly impact potency. |
| 5-Oxa-2-azaspiro[3.4]octane | Piperidine (B6355638) linker | Phenyl or substituted phenyl | The nature and position of substituents on the terminal phenyl ring are critical for M4 activity. |
| 2-Azaspiro[3.4]octane | Direct attachment of heterocycles | Oxadiazole, pyrazole, etc. | The type of heterocycle directly attached to the spirocyclic nitrogen influences selectivity over other muscarinic receptor subtypes. |
| 5-Oxa-2-azaspiro[3.4]octane | Varied chain lengths | Heteroaromatic systems | The length and rigidity of the linker between the spirocycle and the terminal group affect agonist efficacy. |
This table is a qualitative summary of general trends observed in patent literature and does not represent a direct comparison of specific compounds.
Research in Sigma-1 Receptor Antagonist Development
The sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions, and its modulation has been implicated in pain, neuroprotection, and psychiatric disorders. nih.gov While research on 2-azaspiro[3.4]octane derivatives as sigma-1 receptor antagonists is not extensively documented in peer-reviewed literature, a closely related scaffold, 2,6-diazaspiro[3.4]octan-7-one, has been successfully utilized to develop potent antagonists. nih.gov
A detailed structure-activity relationship study of these 2,6-diazaspiro[3.4]octan-7-one derivatives has provided valuable insights into the structural requirements for potent sigma-1 receptor antagonism. The core scaffold was decorated with a variety of substituents to probe the binding pocket of the receptor.
Below is a table summarizing the SAR of selected 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists.
| Compound | R1 | R2 | Ki (nM) for Sigma-1 |
| 1 | H | 3,4-dichlorobenzyl | 10.2 |
| 2 | H | 4-methoxybenzyl | 2.5 |
| 3 | H | 4-fluorobenzyl | 3.5 |
| 4 | H | 2-naphthylmethyl | 1.5 |
| 5 | Methyl | 4-methoxybenzyl | 1.8 |
| 6 | Methyl | 2-naphthylmethyl | 0.98 |
Data adapted from a study on 2,6-diazaspiro[3.4]octan-7-one derivatives. nih.gov
The SAR study revealed that:
The nature of the R2 substituent significantly influences binding affinity. Aromatic and substituted aromatic groups are well-tolerated.
The 2-naphthylmethyl group at R2 (compounds 4 and 6) generally leads to high potency. nih.gov
N-methylation of the spirocyclic core (R1 = Methyl) can further enhance binding affinity, as seen in the comparison of compound 2 with 5, and 4 with 6. nih.gov
These findings on the 2,6-diazaspiro[3.4]octan-7-one scaffold provide a strong foundation for the future design of sigma-1 receptor antagonists based on the 2-azaspiro[3.4]octane core, highlighting key structural features that can be translated to this related system.
Investigation of Antimicrobial Activity in Fluoroquinolone Congeners
In the search for new antibiotics to combat multidrug-resistant bacteria, researchers have synthesized novel fluoroquinolone congeners incorporating a spirocyclic amine periphery, including the 6-azaspiro[3.4]octane moiety. nih.govnih.gov These compounds were evaluated for their antibacterial activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of hospital-acquired infections. nih.govnih.govresearchgate.net
The synthesis involved creating a series of ciprofloxacin (B1669076) congeners with different spirocyclic components attached at the C-7 position. nih.govnih.gov The antibacterial evaluation revealed that compounds featuring more compact spirocycles, such as the 6-azaspiro[3.4]octane ring, were active, whereas those with larger spirocyclic systems showed no activity. nih.gov One of the lead compounds, 1-cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated the broadest range of activity, being effective against five of the six ESKAPE pathogens. nih.govnih.gov
The structure-activity relationship (SAR) for these novel fluoroquinolones is highly dependent on the nature of the spirocyclic substituent at the C-7 position of the quinolone core. nih.govresearchgate.net The key findings from these studies include:
Size of the Spirocycle: A crucial factor for antibacterial potency is the compactness of the spirocyclic periphery. Congeners with the 6-azaspiro[3.4]octane ring were potent, while larger spirocycles led to a complete loss of activity. nih.govnih.gov
Spectrum of Activity: While the potency of the active cohort was comparable to ciprofloxacin against some pathogens, the spectrum of activity was different. Notably, the new compounds were inactive against Pseudomonas aeruginosa. nih.govnih.gov
Substituents on the Spirocycle: The nature of the groups attached to the spirocyclic amine also influences activity. The presence of a 4-cyclopropyl-4H-1,2,4-triazol-3-yl group on the 6-azaspiro[3.4]octane moiety resulted in a compound with the highest level of activity and the broadest spectrum among those tested. nih.govnih.gov
These SAR insights are critical for guiding the design of future fluoroquinolone derivatives with improved efficacy. researchgate.netnih.gov
Table 2: Antibacterial Activity of Fluoroquinolone Congeners Data represents a summary of findings against ESKAPE pathogens.
| Compound Type | Spirocyclic Moiety | Activity vs. ESKAPE Pathogens | Activity vs. P. aeruginosa |
| Ciprofloxacin (Reference) | Piperazine | Broad Spectrum | Active |
| Congener with 6-azaspiro[3.4]octane | Compact | Active against 5 of 6 | Inactive |
| Congener with larger spirocycle | Non-compact | Inactive | Inactive |
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. mdpi.commdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated daughter chromosomes. nih.govmdpi.com
The mechanism of action for the fluoroquinolone congeners containing the 2-azaspiro[3.4]octane scaffold is consistent with this established mechanism. nih.gov The compounds enter the bacterial cell and inhibit these enzymes by stabilizing a cleavage complex, which consists of the enzyme covalently bound to the cleaved DNA. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks, which stalls the DNA replication machinery and ultimately results in cell death. nih.gov In most Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the preferential target. mdpi.com
Research into Anticancer Applications with Spirocyclic Bromotyrosine Analogs
Based on the available scientific literature, there is no direct research linking 2-azaspiro[3.4]oct-6-ene hydrochloride or its immediate derivatives to the development of spirocyclic bromotyrosine analogs for anticancer applications. While marine-derived spirocyclic bromotyrosines are being investigated as potential scaffolds for new anticancer drugs, the core structures in those studies are distinct from the 2-azaspiro[3.4]octane framework. mdpi.com
Cytotoxicity Evaluation and SAR in Cancer Cell Lines
Derivatives of azaspiro compounds have been the subject of investigation for their potential as anticancer agents. Structure-activity relationship (SAR) studies aim to decipher the molecular features that contribute to their cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, research on analogous spirocyclic systems provides valuable insights into the SAR of this class of compounds.
For instance, studies on novel diazaspiro bicyclo hydantoin (B18101) derivatives have demonstrated a range of cytotoxic activities, from strong to weak, against human leukemia cell lines such as K562 and CEM. A key SAR finding was that the nature and position of substituents on the molecule's peripheral rings play a critical role in its antitumor activity. nih.gov One study highlighted that compounds featuring electron-withdrawing groups at specific positions on an attached phenyl ring showed selective cytotoxicity, with IC₅₀ values below 50 μM. nih.gov
Furthermore, the substituents at the nitrogen positions of the spirocyclic core significantly influence cytotoxicity. The activity of certain diazaspiro hydantoin derivatives was found to increase in the order of alkene > ester > ether, indicating that the type of functional group is a determining factor in their cancer-fighting potential. nih.gov These findings suggest that modifying the periphery of the 2-Azaspiro[3.4]oct-6-ene core could yield potent and selective anticancer agents. The general approach involves synthesizing a library of derivatives with varied substituents and screening them against a panel of cancer cell lines to identify lead compounds and build a comprehensive SAR profile. researchgate.net
Table 1: Cytotoxicity of Selected Spirocyclic Derivatives Against Cancer Cell Lines
| Compound Type | Cancer Cell Line | Key SAR Findings | Reference |
|---|---|---|---|
| Diazaspiro bicyclo hydantoin | K562 (Leukemia), CEM (Leukemia) | Electron-withdrawing groups on phenyl ring enhance activity. | nih.gov |
| Diazaspiro bicyclo hydantoin | K562 (Leukemia), CEM (Leukemia) | N-substituent activity trend: alkene > ester > ether. | nih.gov |
Utility of Unnatural Amino Acids Incorporating Spirocyclic Moieties in Peptidomimetic Drug Research
Unnatural amino acids (UAAs) are crucial tools in modern drug discovery, particularly in the field of peptidomimetics. Peptidomimetics are designed to mimic natural peptides but often have improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased potency. ptfarm.pl Incorporating rigid structural motifs like spirocycles into UAA scaffolds is a powerful strategy to achieve these improvements.
The 2-Azaspiro[3.4]oct-6-ene backbone represents a valuable scaffold for creating novel UAAs. The conformational rigidity imposed by the spiro center can pre-organize the peptide backbone into a specific secondary structure, such as a turn or a helix. This can lead to higher binding affinity and selectivity for the biological target. enamine.netnih.gov
Research has shown that spirocyclic amino acids can be designed to mimic the acid-base properties of natural amino acids while introducing unique three-dimensional shapes. enamine.net These spirocyclic UAAs can be used to:
Constrain Peptide Conformation: The rigid spirocyclic core reduces the flexibility of the peptide chain, which can lock it into the bioactive conformation.
Explore Novel Chemical Space: The three-dimensional nature of the spirocycle allows for the exploration of vectoral space not accessible with linear or simple cyclic side chains, potentially leading to novel interactions with the target protein.
Improve Pharmacokinetic Properties: Modifications using UAAs can enhance stability against proteolysis, a common issue with therapeutic peptides. ptfarm.pl
By replacing natural amino acids with UAAs built upon a 2-azaspiro[3.4]octane framework, medicinal chemists can fine-tune the structural and physicochemical properties of peptides to develop more effective and durable therapeutic candidates. nih.gov
Probing Biological Binding Sites and Ligand Efficiency with Spirocyclic Analogs
The rigid, well-defined three-dimensional structure of spirocyclic compounds, including this compound analogs, makes them excellent probes for exploring the topology of biological binding sites. researchgate.net Unlike flexible molecules that can adopt multiple conformations, the fixed orientation of substituents on a spirocyclic scaffold provides unambiguous SAR data. This helps researchers understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are crucial for molecular recognition and binding affinity. nih.gov
Ligand Efficiency (LE) is a key metric in drug discovery used to evaluate the binding potency of a compound in relation to its size (typically the number of non-hydrogen atoms). taylorandfrancis.com It is calculated as the binding energy divided by the number of heavy atoms. The goal is to identify small, efficient fragments that can be elaborated into larger, more potent drug candidates without becoming excessively large or lipophilic, which can lead to poor pharmacokinetic properties.
Spirocycles often exhibit high ligand efficiency. Their rigid structure can optimize interactions with a target protein in a compact molecular volume, leading to a favorable binding energy for their size. The development of novel spirocycles like thia-azaspiro[3.4]octanes is driven by the need for new, multifunctional modules for drug discovery that can improve drug-like properties. researchgate.net By using spirocyclic fragments based on the azaspiro[3.4]octane core, researchers can identify highly efficient binding motifs that serve as starting points for lead optimization.
Identification of Nitrofuran Antitubercular Leads Utilizing Spirocyclic Building Blocks
Tuberculosis remains a major global health threat, necessitating the discovery of novel therapeutic agents. The 5-nitrofuran moiety is a known pharmacophore with antimycobacterial activity; it is activated by bacterial enzymes to produce reactive species that are lethal to Mycobacterium tuberculosis. mdpi.com However, toxicity can be a concern. A key strategy to improve both potency and safety is to modify the molecular periphery attached to the nitrofuran core.
Recent research has successfully utilized a 2,6-diazaspiro[3.4]octane building block, a close analog of 2-Azaspiro[3.4]oct-6-ene, to develop a new series of nitrofuran carboxamides. This work explored how different substituents on the spirocyclic core influence antitubercular activity. mdpi.com
A study involving the synthesis of twelve compounds with diverse peripheral groups, including various azoles, led to the identification of a remarkably potent lead compound. The most active derivative displayed a minimal inhibitory concentration (MIC) of just 0.016 µg/mL against Mycobacterium tuberculosis H37Rv. mdpi.com This highlights the significant potential of the spirocyclic scaffold to correctly orient the nitrofuran moiety and other substituents for optimal interaction with its bacterial target, while also potentially modulating its toxicity profile.
Table 2: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Nitrofuran Derivatives
| Compound ID (from source) | Peripheral Substituent | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| 19 | 3-Methyl-1H-1,2,4-triazol-5-yl | 0.016 | mdpi.com |
| 20 | 3-Cyclopropyl-1H-1,2,4-triazol-5-yl | 0.063 | mdpi.com |
| 21 | 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl | 0.125 | mdpi.com |
| 18 | 5-Methyl-1,3,4-oxadiazol-2-yl | 0.125 | mdpi.com |
This research demonstrates that conjugating the 5-nitrofuryl group with saturated spirocyclic systems is a promising strategy for developing potent new antitubercular drugs. mdpi.com
Applications As Building Blocks in Compound Library Synthesis and Diverse Chemical Research
Utilization of 2-Azaspiro[3.4]oct-6-ene Hydrochloride in Combinatorial Chemistry
While specific, large-scale combinatorial libraries constructed solely from this compound are not extensively documented in publicly available literature, the principles of combinatorial chemistry readily apply to this versatile building block. The secondary amine within the azetidine (B1206935) ring and the double bond in the cyclopentene (B43876) ring provide two orthogonal points for chemical modification.
In a combinatorial approach, the secondary amine can be readily acylated, alkylated, or engaged in reductive amination with a diverse set of aldehydes or ketones. Simultaneously, the double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, or cycloadditions. This dual functionality allows for the rapid generation of a large number of distinct molecules from a single scaffold.
Table 1: Potential Combinatorial Reactions with this compound
| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Secondary Amine | Acylation | Acid chlorides, Anhydrides | Amide |
| Secondary Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Secondary Amine | Reductive Amination | Aldehydes, Ketones | Tertiary Amine |
| Secondary Amine | Michael Addition | α,β-Unsaturated esters/ketones | β-Amino carbonyl |
| Alkene | Hydrogenation | H₂, Pd/C | Alkane |
| Alkene | Dihydroxylation | OsO₄, NMO | Diol |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Cyclopropanation | Simmons-Smith reagent | Cyclopropane |
Scaffold Diversity and Exploration of Novel Chemical Space
The introduction of spirocyclic scaffolds like 2-azaspiro[3.4]octane is a well-established strategy to "escape from flatland" in medicinal chemistry, moving away from predominantly two-dimensional aromatic structures. nih.gov The rigid, non-planar geometry of the 2-azaspiro[3.4]octane core allows for a more defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.com
The use of this compound as a building block contributes to scaffold diversity in several ways:
Topological Uniqueness: The spirocyclic fusion of a four-membered azetidine ring and a five-membered cyclopentene ring creates a distinct three-dimensional shape that is not readily accessible through more common synthetic routes.
Vectorial Diversity: Functionalization at the nitrogen atom and across the double bond allows for the projection of chemical substituents in well-defined vectors, enabling a thorough exploration of the surrounding chemical space.
Introduction of Rigidity: The constrained nature of the bicyclic system reduces the conformational flexibility of the molecule, which can be advantageous in drug design by pre-organizing the molecule for optimal interaction with a target protein. researchgate.net
The exploration of novel chemical space using such scaffolds is crucial for the discovery of first-in-class medicines and for overcoming challenges such as drug resistance. The novelty and rigidity of the 2-azaspiro[3.4]octane framework make it an ideal candidate for such exploratory studies. nih.gov
Integration into Complex Synthetic Schemes for Diverse Chemical Entities
The synthetic utility of the 2-azaspiro[3.4]octane core has been demonstrated in the preparation of various complex molecules. While direct examples for this compound are limited in available literature, the reactivity of the parent scaffold and its derivatives provides a clear indication of its potential.
For instance, the related 2,6-diazaspiro[3.4]octane core has been utilized in the synthesis of potent antitubercular agents. rsc.org In these syntheses, the spirocyclic core serves as a central scaffold onto which various functional groups are appended to optimize biological activity. Similarly, 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been developed as antagonists for the somatostatin (B550006) receptor subtype 5, highlighting the value of this spirocyclic system in generating biologically active compounds. nih.gov
The synthesis of the parent 2-azaspiro[3.4]octane has been achieved through several routes, indicating its accessibility for use in more complex synthetic endeavors. nih.gov The presence of the reactive alkene in this compound adds another layer of synthetic versatility, allowing for its incorporation into larger molecules through reactions that target this functionality. For example, the double bond could be cleaved via ozonolysis to yield a diketone, which could then be further elaborated. Alternatively, it could participate in transition metal-catalyzed cross-coupling reactions if appropriately functionalized.
Future Research Directions and Unexplored Avenues for 2 Azaspiro 3.4 Oct 6 Ene Hydrochloride
Development of Novel and More Efficient Synthetic Methodologies for Azaspiro[3.4]octene Systems
While synthetic routes to the saturated 2-azaspiro[3.4]octane core have been developed, future research must focus on creating more efficient, scalable, and stereoselective methods for the unsaturated azaspiro[3.4]octene system and its analogs. nih.govrsc.org Current strategies often involve multiple steps and require chromatographic purification, which can be a bottleneck for generating large libraries of compounds for screening. rsc.org
Future synthetic efforts could explore several promising avenues:
Asymmetric Catalysis : Developing catalytic enantioselective methods is crucial for producing specific stereoisomers, which is vital for pharmacological applications. An enzymatic stereodivergent synthesis platform, recently developed for other azaspiroalkanes, could be adapted for this system, offering a practical and scalable route to enantiopure compounds. nih.gov
Novel Cycloaddition Strategies : The use of [3+2] cycloadditions has proven effective for similar diazaspiro[3.4]octane systems and could be further optimized for the synthesis of the 2-azaspiro[3.4]octene core. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs) : Designing one-pot MCRs would significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials.
Flow Chemistry : The implementation of continuous flow synthesis could enhance scalability, safety, and reproducibility compared to traditional batch processes.
| Synthetic Methodology | Potential Advantages | Key Research Focus | Relevant Precedent/Concept |
|---|---|---|---|
| Asymmetric Catalysis | Access to single enantiomers, improved biological specificity. | Development of novel chiral catalysts (metal-based or organocatalysts); enzymatic approaches. | Enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes. nih.gov |
| Advanced Cycloadditions | High step economy, convergent synthesis. | Exploring new dipolarophiles and dipoles for [3+2] cycloadditions. | Synthesis of diazaspiro[3.4]octanes via cycloaddition. researchgate.net |
| Multicomponent Reactions (MCRs) | Rapid generation of molecular diversity, operational simplicity, reduced waste. | Design of novel isocyanide/acetylene-based MCRs for spirocycle formation. | One-pot three-component synthesis of azaspirononatriene derivatives. nih.gov |
| Flow Chemistry | Improved scalability, safety, and process control. | Transitioning established batch syntheses to continuous flow systems. | General advancements in pharmaceutical manufacturing. |
Expanding the Scope of Derivatization and Functionalization for Enhanced Research Utility
The true potential of the 2-azaspiro[3.4]oct-6-ene scaffold can be unlocked by developing versatile methods for its derivatization. Introducing diverse functional groups at specific positions on the rings creates a collection of molecules with varied "exit vectors," which is essential for optimizing interactions with biological targets. lookchem.com
Future research should focus on:
Site-Selective Functionalization : Developing reactions that can selectively modify the azetidine (B1206935) nitrogen, the cyclopentene (B43876) double bond, or the C-H bonds on the rings. This would allow for the creation of distinct analogs for structure-activity relationship (SAR) studies.
Bioisosteric Replacement : The 2-azaspiro[3.3]heptane fragment has been successfully used as a bioisostere for piperidine (B6355638), improving metabolic stability and pharmacological properties. researchgate.netuniv.kiev.ua Similarly, the 2-azaspiro[3.4]octene core can be explored as a bioisostere for other common motifs in medicinal chemistry.
Diversity-Oriented Synthesis (DOS) : Applying DOS strategies to generate libraries of spirocycles with high Fsp3 character (a measure of three-dimensionality) can help explore new areas of chemical space. nih.gov This involves creating molecules with diverse skeletal structures and functional groups from a common intermediate. nih.govmdpi.com
| Functionalization Site | Potential Modifications | Purpose/Utility | Example Strategy |
|---|---|---|---|
| Azetidine Nitrogen (N-2) | Alkylation, acylation, arylation, reductive amination. | Modulate polarity, basicity, and introduce vectors for target interaction. | Standard N-functionalization chemistries. |
| Cyclopentene Double Bond (C6-C7) | Epoxidation, dihydroxylation, hydrogenation, cyclopropanation. | Alter scaffold geometry and introduce new functional groups. | Olefin metathesis or electrophilic additions. |
| Allylic Positions (C5, C8) | Oxidation, halogenation, C-H activation. | Introduce reactive handles for further derivatization. | Transition-metal-catalyzed C-H functionalization. |
| Spirocyclic Core | Incorporation into larger molecules as a bioisostere. | Improve physicochemical properties (e.g., solubility, metabolic stability). | Replacing a piperidine ring in a known drug with the azaspirocycle. univ.kiev.ua |
Advanced Mechanistic Studies of Biological Interactions and Target Validation
A critical unexplored area is the systematic evaluation of derivatives of 2-azaspiro[3.4]oct-6-ene hydrochloride against biological targets. Future work must move beyond synthesis to rigorously identify and validate the molecular targets through which these compounds exert their effects.
A potential pipeline for target identification and validation could include:
Phenotypic Screening : Testing a library of derivatives in cell-based assays relevant to specific diseases to identify compounds with interesting biological activity.
Computational Target Prediction : Using in silico methods like molecular docking and pharmacophore modeling to screen potential protein targets for the active compounds. mdpi.comnih.govmdpi.com
Biochemical and Biophysical Validation : Confirming direct binding of the compound to the predicted target using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays.
Cellular Target Engagement : Using methods like the cellular thermal shift assay (CETSA) to confirm that the compound interacts with its target in a cellular environment.
Genetic Validation : Employing techniques like CRISPR or RNAi to knock down the proposed target gene and verify that this phenocopies the effect of the compound. nih.gov
| Methodology | Purpose | Description | Example Application |
|---|---|---|---|
| Molecular Docking | Target Prediction | Computational simulation of a compound binding to a 3D protein structure. | Docking azaspiro derivatives against a panel of kinases or GPCRs. mdpi.com |
| Network Pharmacology | Mechanism of Action | In silico analysis to identify multiple potential targets and pathways affected by a compound. mdpi.com | Elucidating the anti-cancer mechanism of a novel spirocycle. mdpi.com |
| Competitive Proliferation Assays | In Vitro Target Validation | Individually testing compounds in cell lines to confirm their effect on cell growth. nih.gov | Validating hits from a primary screen for anti-cancer activity. mdpi.com |
| Inducible shRNA/CRISPR | In Vivo Target Validation | Genetically silencing a candidate target in a mouse model to see if it replicates the drug's effect. nih.gov | Confirming the relevance of a target for tumor maintenance in vivo. nih.gov |
Applications in Emerging Therapeutic Areas and Neglected Diseases
The structural novelty of the 2-azaspiro[3.4]oct-6-ene scaffold makes it an attractive candidate for tackling challenging diseases, particularly those where existing therapies are inadequate or where drug resistance is a major problem.
Unexplored therapeutic applications include:
Neglected Tropical Diseases (NTDs) : There is a critical need for new drugs against NTDs like tuberculosis, malaria, and leishmaniasis. researchgate.net The unique 3D shape of spirocycles could allow them to inhibit novel targets in these pathogens that are not addressed by current "flatland" drugs. researchgate.net
Antiviral Agents : Azaspiro compounds have already shown promise as inhibitors of influenza and respiratory syncytial virus (RSV) by targeting host-factor enzymes. nih.gov This strategy of targeting host proteins can be a powerful approach to overcoming viral resistance.
Oncology : The rigid spirocyclic framework is well-suited for designing specific inhibitors of protein-protein interactions or for targeting enzyme active sites. mdpi.com Derivatives could be explored as potential antitumor agents.
Central Nervous System (CNS) Disorders : The Fsp3-rich nature of spirocycles can lead to improved physicochemical properties, such as solubility, which may be advantageous for designing drugs that need to cross the blood-brain barrier.
| Therapeutic Area | Rationale for Exploration | Potential Targets | Supporting Evidence |
|---|---|---|---|
| Tuberculosis | Need for novel scaffolds to combat drug resistance. | Mycobacterial enzymes (e.g., InhA, PknG). | Azaspiro analogs of linezolid (B1675486) have been evaluated as antitubercular agents. researchgate.net |
| Viral Infections (e.g., Influenza) | Host-directed antiviral therapy can be broad-spectrum and less prone to resistance. | Host enzymes essential for viral replication (e.g., dihydrofolate reductase). | Azaspiro dihydrotriazines show potent anti-influenza activity. nih.gov |
| Cancer | Rigid scaffolds can provide high binding affinity and selectivity. | Kinases, phosphatases, protein-protein interactions (e.g., p53-MDM2). | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] exhibit cytotoxic effects on cancer cell lines. mdpi.com |
| CNS Disorders | 3D structure can improve blood-brain barrier penetration and target specificity. | GPCRs, ion channels, transporters. | Spiro compounds have been investigated for anticonvulsant activity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical synthesis. researchgate.net Applying these tools to the 2-azaspiro[3.4]oct-6-ene system could dramatically accelerate the design-make-test-analyze cycle. nih.gov
Future research should integrate AI/ML in the following ways:
De Novo Drug Design : Using generative AI models to design novel azaspiro[3.4]octene derivatives with optimized properties. These models can learn from existing chemical data to propose structures that are predicted to have high affinity for a specific target and favorable drug-like properties. nih.gov
Retrosynthesis Prediction : Employing ML algorithms to predict the most efficient synthetic routes for newly designed target molecules. mdpi.comphiladelphia.edu.jo This can save significant time and resources in the lab by identifying viable pathways and avoiding synthetic dead ends.
Reaction Outcome and Condition Prediction : AI tools can predict the likely products and yields of a chemical reaction under various conditions (e.g., catalyst, solvent, temperature), thereby optimizing experimental setups before they are run. researchgate.netmdpi.com
Automated Synthesis : Combining AI-driven synthesis planning with robotic platforms to enable the fully autonomous production and testing of novel compounds, allowing for high-throughput exploration of the chemical space around the azaspiro[3.4]octene scaffold. nih.govnih.gov
| AI/ML Application | Specific Task | Expected Impact | Example Tool/Concept |
|---|---|---|---|
| Generative Modeling | Design of novel derivatives with desired properties. | Accelerated discovery of lead compounds. | Deep reinforcement learning architectures. nih.gov |
| Retrosynthesis Planning | Prediction of efficient multi-step synthetic routes. | Reduced time and cost for chemical synthesis. | Sequence-to-sequence neural networks. mdpi.com |
| Forward Reaction Prediction | Prediction of products and yields for proposed reactions. | Higher success rates in the lab; validation of synthetic steps. | Graph convolutional neural networks. nih.gov |
| Robotic Synthesis | Automated execution of AI-planned syntheses. | High-throughput compound generation and screening. | AI-mediated robotic platforms. nih.gov |
Q & A
Q. What are the common synthetic strategies for 2-Azaspiro[3.4]oct-6-ene hydrochloride?
The synthesis typically involves multi-step routes to construct the spirocyclic scaffold. One approach utilizes 1,3-bis-electrophiles and 1,1-N bis-nucleophiles to form the fused cyclic systems . Another method employs modular assembly of substituted precursors, such as rac-(6R,7R)-7-amino derivatives, through cyclization reactions under controlled conditions (e.g., acidic or basic catalysis) . Key intermediates are often purified via recrystallization or column chromatography, with final hydrochloridation achieved using HCl gas or aqueous HCl.
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR to identify spirocyclic connectivity and proton environments.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute stereochemical determination in crystalline derivatives .
Q. How can researchers assess the purity of synthesized this compound?
Purity is evaluated using:
- HPLC/GC-MS : To quantify residual solvents or byproducts.
- Elemental analysis : To validate stoichiometric C, H, N, and Cl content.
- Melting point determination : Consistency with literature data (if available) .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis of 2-Azaspiro[3.4]oct-6-ene derivatives?
Density functional theory (DFT) or ab initio calculations (e.g., MP2/6-311G**) predict reaction pathways and transition states, guiding the selection of catalysts or solvents. For example, molecular orbital calculations have been used to analyze spirocyclic intermediates’ geometries, revealing steric effects that influence ring-closure efficiency .
Q. What strategies address low yields in spirocyclic amine synthesis?
Yield optimization may involve:
- Temperature modulation : Lowering reaction temperatures to reduce side reactions.
- Protecting group chemistry : Temporarily shielding reactive amines during cyclization.
- Catalyst screening : Testing palladium or enzymatic catalysts for stereoselective steps .
Q. How do researchers resolve contradictions in reported biological activities of 2-Azaspiro[3.4]oct-6-ene derivatives?
Contradictions often arise from differences in assay conditions or structural analogs. Solutions include:
- Orthogonal validation : Replicating results using alternative assays (e.g., SPR vs. fluorescence polarization for receptor binding).
- Structural-activity relationship (SAR) studies : Systematically varying substituents to isolate pharmacophoric features.
- Meta-analysis : Comparing data across studies to identify confounding variables (e.g., salt form or solvent effects) .
Q. What methodologies are used to study the biological activity of this compound?
Common approaches include:
- In vitro receptor binding assays : Using radiolabeled ligands to measure affinity for targets like GPCRs or ion channels.
- Enzyme inhibition studies : Kinetic assays to determine IC values against proteases or kinases.
- Cell-based models : Testing cytotoxicity or neuroprotective effects in primary neurons or immortalized lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
